N-(2-((3-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)-1-苯基甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理潜力
三唑类化合物是您化合物结构的一部分,以其多样的生物活性而闻名 . 它们已被发现具有广泛的药理潜力,包括抗菌、抗真菌、抗癌、抗氧化、抗病毒、抗炎、镇痛、抗癫痫、降压、抗抑郁、抗糖尿病、抗焦虑和抗结核活性 .
抗癌活性
三唑并噻二嗪是一种通过融合两个具有药理活性的部分(即三唑和噻二嗪)形成的杂环体系,已被发现具有抗癌活性 . 这表明您的化合物也可能具有潜在的抗癌应用。
抗菌活性
三唑衍生物已被发现具有抗菌活性 . 这表明您的化合物可能用于开发新的抗菌剂类别,以对抗多重耐药病原体 .
镇痛和抗炎活性
三唑并噻二嗪衍生物已被发现具有镇痛和抗炎活性 . 这表明您的化合物可能在疼痛管理和炎症治疗中具有潜在应用。
酶抑制剂
三唑并噻二嗪衍生物已被发现作为酶抑制剂,包括碳酸酐酶抑制剂、胆碱酯酶抑制剂、碱性磷酸酶抑制剂、抗脂肪酶活性以及芳香酶抑制剂 . 这表明您的化合物也可能作为酶抑制剂具有潜在应用。
抗结核剂
三唑并噻二嗪衍生物已被发现作为抗结核剂 . 这表明您的化合物可能在结核病治疗中具有潜在应用。
抗糖尿病活性
三唑衍生物已被发现具有抗糖尿病活性 . 这表明您的化合物可能用于治疗 2 型糖尿病 .
心血管疾病
三唑衍生物已被发现用于治疗心血管疾病 . 这表明您的化合物在心血管疾病治疗中也可能具有潜在应用。
作用机制
Target of Action
The compound, N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide, belongs to the class of triazolothiadiazines . Triazolothiadiazines are known to interact with a variety of enzymes and receptors, thus exhibiting versatile biological activities
Mode of Action
The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The presence of the triazole ring and the methoxyphenyl group may enhance its binding affinity to these targets . .
Biochemical Pathways
Triazolothiadiazines have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for related triazolothiadiazine compounds .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given its potential pharmacological activities, it may exhibit effects such as inhibition of cancer cell proliferation, reduction of microbial growth, alleviation of pain and inflammation, neutralization of reactive oxygen species, inhibition of viral replication, and modulation of enzyme activity . .
生物活性
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide is a synthetic compound characterized by its complex molecular structure, which includes triazole and pyridazine moieties. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory pathways and enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
- Chemical Formula : C14H15N5O2
- Molecular Weight : Approximately 285.31 g/mol
The presence of functional groups such as phenoxy and acetamide suggests diverse interactions with biological targets, which may enhance its therapeutic potential.
Anti-inflammatory Properties
Preliminary studies indicate that N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide exhibits significant anti-inflammatory activity. It has been linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The compound's structural features may allow it to effectively bind to COX enzymes, similar to other known inhibitors such as Rofecoxib and Celecoxib.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Rofecoxib | Diaryl heterocycles | COX-II selective inhibitor |
Celecoxib | Sulfonamide group | COX-II selective inhibitor |
Indomethacin | Indole structure | Non-selective COX inhibitor |
This table illustrates how N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide may stand out due to its unique combination of triazole and pyridazine structures.
Case Studies and Research Findings
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of biological activities. For instance:
- A study highlighted that derivatives of 1,2,4-triazoles possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Molecular Interaction Studies
Molecular docking simulations suggest that N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide may interact favorably with COX enzymes due to its structural similarities with known inhibitors. Further studies using enzyme kinetics are necessary to elucidate these interactions fully.
属性
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-18-9-5-8-17(14-18)21-24-23-19-10-11-20(25-26(19)21)30-13-12-22-31(27,28)15-16-6-3-2-4-7-16/h2-11,14,22H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIAMUAIWMRRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。